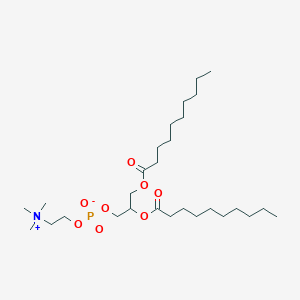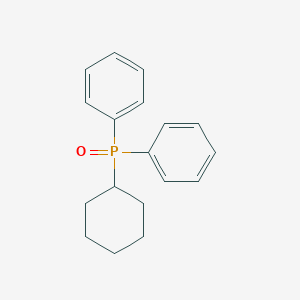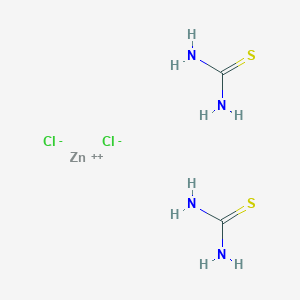
Dichlorobis(thiourea-S)zinc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichlorobis(thiourea-S)zinc: is a coordination compound that consists of a zinc ion coordinated to two thiourea molecules through sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dichlorobis(thiourea-S)zinc typically involves the reaction of zinc chloride with thiourea in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination compound. The general reaction can be represented as follows:
ZnCl2+2CS(NH2)2→Zn[CS(NH2)2]2Cl2
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, concentration, and pH, are optimized to maximize yield and purity. The compound is then purified through recrystallization or other suitable methods.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Dichlorobis(thiourea-S)zinc can undergo substitution reactions where the thiourea ligands are replaced by other ligands.
Oxidation-Reduction Reactions: The compound can participate in redox reactions, although the zinc ion typically remains in the +2 oxidation state.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include other ligands such as ammonia or phosphines. The reactions are usually carried out in aqueous or organic solvents.
Oxidation-Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products:
Substitution Reactions: Products include new coordination compounds with different ligands.
Oxidation-Reduction Reactions: Products depend on the specific redox reaction but may include changes in the oxidation state of the ligands.
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a catalyst in various organic reactions due to its ability to coordinate with different substrates.
Material Science: It is studied for its potential use in the development of new materials with unique properties.
Biology and Medicine:
Antimicrobial Activity: Research has shown that Dichlorobis(thiourea-S)zinc exhibits antimicrobial properties, making it a candidate for use in medical applications.
Drug Delivery: The compound is explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry:
Corrosion Inhibition: It is used as a corrosion inhibitor in various industrial applications.
Electroplating: The compound is utilized in electroplating processes to improve the quality and durability of metal coatings.
Mechanism of Action
The mechanism of action of Dichlorobis(thiourea-S)zinc involves its ability to coordinate with various substrates through its zinc ion and thiourea ligands. This coordination can alter the chemical properties of the substrates, leading to catalytic activity or other effects. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or substrate activation in catalytic processes.
Comparison with Similar Compounds
Zinc, dichlorobis(thiourea-kappaS)-, (T-3)-: Similar structure but different coordination geometry.
Zinc, dichlorobis(thiourea-kappaS)-, (T-5)-: Similar structure with variations in ligand arrangement.
Uniqueness: Dichlorobis(thiourea-S)zinc is unique due to its specific coordination geometry and the stability of its complexes. This makes it particularly useful in applications where stable coordination compounds are required.
Properties
CAS No. |
14239-75-9 |
|---|---|
Molecular Formula |
C2H8Cl2N4S2Zn |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
zinc;thiourea;dichloride |
InChI |
InChI=1S/2CH4N2S.2ClH.Zn/c2*2-1(3)4;;;/h2*(H4,2,3,4);2*1H;/q;;;;+2/p-2 |
InChI Key |
IYGCWJSYWVMBAQ-UHFFFAOYSA-L |
SMILES |
C(=S)(N)N.C(=S)(N)N.[Cl-].[Cl-].[Zn+2] |
Canonical SMILES |
C(=S)(N)N.C(=S)(N)N.[Cl-].[Cl-].[Zn+2] |
Key on ui other cas no. |
14239-75-9 |
Synonyms |
dichlorobis(thiourea-S)zinc |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


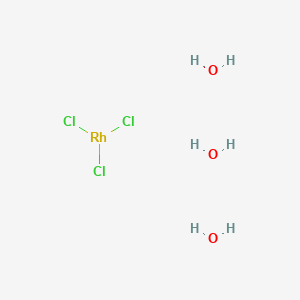
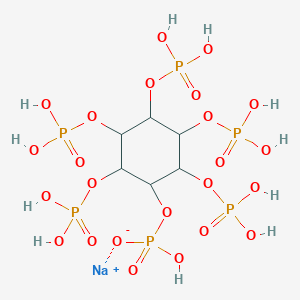
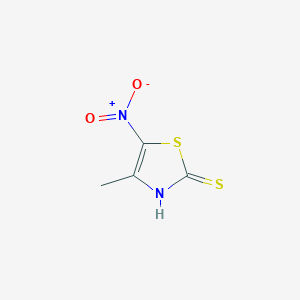


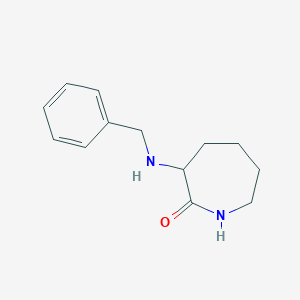

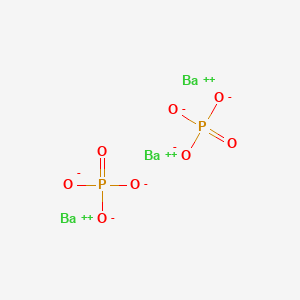
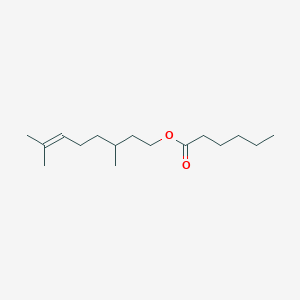
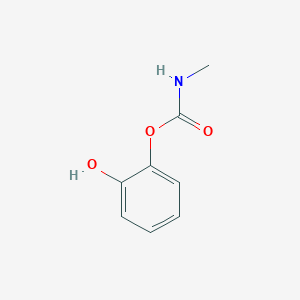
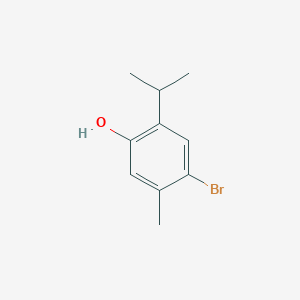
![N-[(2-bromophenyl)methylideneamino]aniline](/img/structure/B80945.png)
